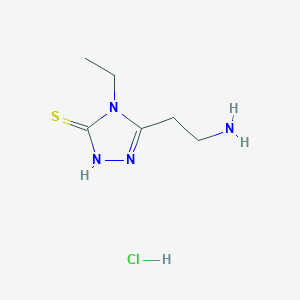
5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
説明
The compound “5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride” is a derivative of triazole. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure would be based on the 1,2,4-triazole core, with the 2-aminoethyl and ethyl groups, and a thiol group attached. The exact structure would depend on the positions of these substitutions on the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of more complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the various functional groups .科学的研究の応用
Reactivity and Pharmacological Activities
Compounds with open thiogroup, including derivatives of 1,2,4-triazole-3-thiones, have shown significant antioxidant and antiradical activities, with positive impacts on biochemical processes in patients exposed to high doses of radiation. These compounds, due to their free SH-group, are compared to biogenic amino acids such as cysteine. Recent studies highlight the chemical transformations and pharmacological activities of 1,2,4-triazoles-3-thiones, indicating their potential in synthesizing biologically active derivatives with varied pharmacological properties (Kaplaushenko, 2019).
Biological Features of Derivatives
The search for new, biologically active 1,2,4-triazole derivatives is driven by the need for more rational synthetic methods. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. A detailed analysis of the literature reveals the promising direction of scientific research in synthesizing and studying the biological activities of these derivatives, pointing to their significant potential in medical and pharmaceutical applications (Ohloblina, 2022).
Novel Derivatives and Patent Insights
The triazoles family, including 1,2,4-triazole derivatives, is of great importance for developing new drugs with diverse biological activities. Recent patents have focused on the synthesis and biological evaluation of these compounds, highlighting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient preparations considering green chemistry and sustainability is emphasized, along with the development of new prototypes for emerging diseases and resistant bacteria (Ferreira et al., 2013).
Synthesis and Properties
The synthesis and study of the physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have shown that these compounds are of interest not only to the pharmaceutical, medical, and veterinary fields but also to engineering, metallurgical, and agricultural areas. Their wide use in practice for optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors highlights their versatility and potential for further research and development (Parchenko, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-2-10-5(3-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJCCPGNJRZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

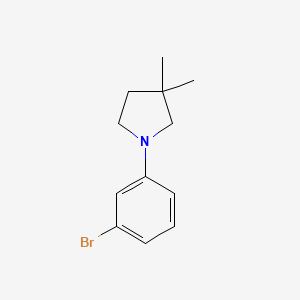
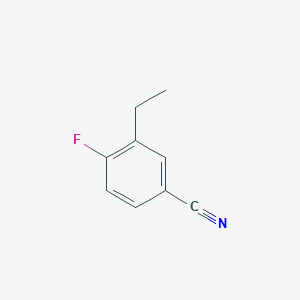
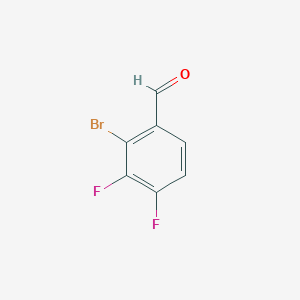
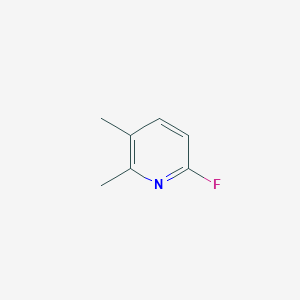
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
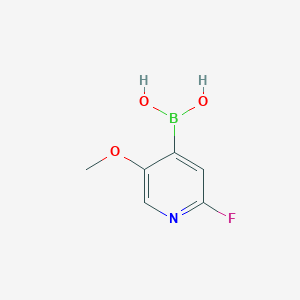
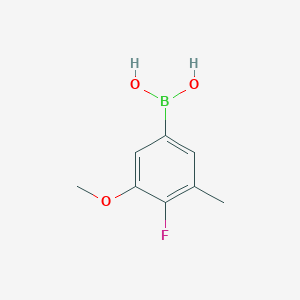
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)